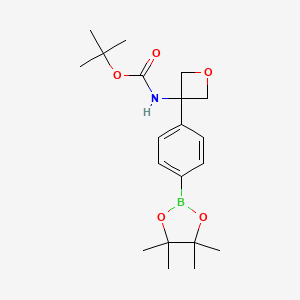
tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetan-3-yl)carbamate” is a chemical compound. It’s a solid substance . The empirical formula is C21H33BN2O5 and the molecular weight is 404.31 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:CC(C)(C)OC(=O)N1CCC(COc2ncccc2B3OC(C)(C)C(C)O3)C1 . This string represents the structure of the molecule in a linear format, which can be converted into a 2D or 3D structure using appropriate software. Physical And Chemical Properties Analysis
This compound is a solid . Its empirical formula is C21H33BN2O5 and it has a molecular weight of 404.31 . The InChI key is YDXOOIAHGJQCCR-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Organic Chemistry
Tert-butyl phenylazocarboxylates, which share structural similarities with the tert-butyl dioxaborolan-2-yl compounds, are versatile building blocks in synthetic organic chemistry. They enable nucleophilic substitutions and radical reactions, facilitating the synthesis of complex organic molecules through modifications of the benzene ring or the carbonyl unit, thus broadening the scope of synthetic methodologies available for constructing molecular architectures with specific functional properties (Jasch, Höfling, & Heinrich, 2012).
Material Science and Polymer Chemistry
In material science, tert-butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetan-3-yl)carbamate-related compounds have been used to initiate Suzuki-Miyaura chain growth polymerization, leading to the development of heterodisubstituted polyfluorenes. These compounds exhibit enhanced fluorescence emission and can be tuned for specific applications, such as in the creation of stable nanoparticles with high quantum yields. This property is pivotal for advancing technologies in light-emitting devices and bioimaging (Fischer, Baier, & Mecking, 2013).
Molecular Biology and Pharmacology
While the explicit applications of this compound in molecular biology or pharmacology were not directly found in the provided literature, compounds with similar structural features have been investigated for their biological activity. For instance, tert-butyl carbazate derivatives have been synthesized and tested for antimicrobial activities, demonstrating the potential of such molecules in developing new therapeutic agents (Ghoneim & Mohamed, 2013).
Mechanism of Action
properties
IUPAC Name |
tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BNO5/c1-17(2,3)25-16(23)22-20(12-24-13-20)14-8-10-15(11-9-14)21-26-18(4,5)19(6,7)27-21/h8-11H,12-13H2,1-7H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEPXISEGWMULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(COC3)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2668539.png)
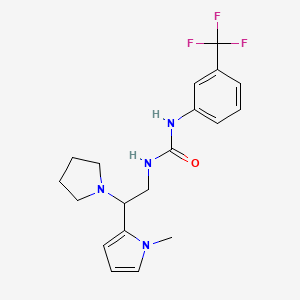
![7-Cyclohexyl-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2668541.png)
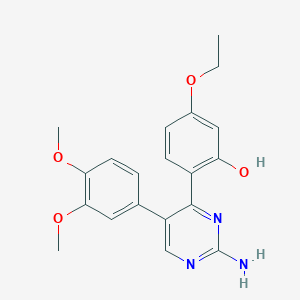
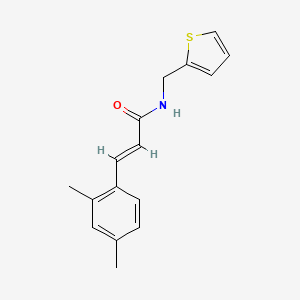
![2-{[1-(Azepane-1-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2668545.png)
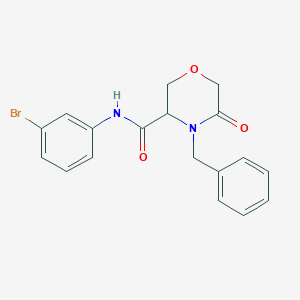

![(4Z)-4-(dimethylaminomethylidene)-2-[2-(1H-indol-3-yl)ethyl]isoquinoline-1,3-dione](/img/structure/B2668549.png)
![3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B2668552.png)
![5-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide](/img/structure/B2668555.png)
